4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-14-10-17(11-15(2)19(14)24-3)27(22,23)20-12-18(16-4-9-26-13-16)21-5-7-25-8-6-21/h4,9-11,13,18,20H,5-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCJGUQXNKXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related sulfonamides and heterocyclic derivatives, as detailed below:
Functional Group Analysis
Electronic and Reactivity Profiles
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-methoxy and 3,5-dimethyl groups are electron-donating, enhancing aromatic ring electron density, which contrasts with halogenated analogs (e.g., Compounds [4–6] in ) where Cl/Br substituents increase electrophilicity .
- The morpholine moiety introduces polarity and basicity, differing from the neutral thiophene in ’s pyrimidine derivatives .
Sulfonamide Reactivity :
- The sulfonamide group in the target compound is less acidic compared to triazole-thiones (Compounds [7–9]) due to the absence of tautomerizable protons .
- Unlike sulfinyl/sulfonyl derivatives (), the sulfonamide’s sulfur oxidation state (+4) limits redox reactivity, favoring stability in biological systems .
Research Findings and Implications
- Synthetic Challenges: The target compound’s morpholino-thiophene ethyl chain necessitates precise regioselective alkylation, contrasting with simpler S-alkylated triazoles () .
- Spectroscopic Differentiation : IR spectra of the target compound would lack C=S stretches (~1250 cm⁻¹) seen in ’s hydrazinecarbothioamides, confirming the absence of tautomerization .
- Theoretical Reactivity : Conceptual DFT analysis () predicts higher nucleophilic softness at the thiophene ring compared to halogenated analogs, favoring electrophilic aromatic substitution .
Biological Activity
4-Methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamide derivatives. For instance, compounds similar to this compound have been shown to exhibit activity against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).
- Mechanism of Action : The mechanism often involves the modulation of host cell factors that inhibit viral replication. For example, certain derivatives increase intracellular levels of APOBEC3G, a protein that plays a crucial role in inhibiting HBV replication .
- Research Findings : A related study identified a derivative that significantly inhibited HBV replication in vitro and in vivo, suggesting that modifications to the sulfonamide structure could enhance antiviral efficacy .
Antibacterial Activity
The antibacterial properties of sulfonamide compounds are well-documented. The compound has been evaluated for its efficacy against various bacterial strains.
- Inhibition Zones : In vitro studies report significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 22 |
| Bacillus subtilis | 21 |
| Salmonella typhi | 20 |
- Synergistic Effects : Some studies suggest that combining this compound with other antibiotics may enhance its antibacterial effects, making it a candidate for further exploration in combination therapies.
Anticancer Activity
Emerging research indicates that sulfonamide derivatives may also possess anticancer properties.
- Cell Line Studies : Preliminary studies show that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells .
- Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Case Study on Antiviral Efficacy : A study conducted on a series of sulfonamide derivatives showed that modifications to the morpholine moiety significantly increased antiviral activity against HBV, with some compounds achieving IC50 values below 1 µM .
- Antibacterial Evaluation : Another investigation into the antibacterial properties revealed that the compound exhibited potent activity against multi-drug resistant strains, suggesting its potential role in addressing antibiotic resistance issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
